![molecular formula C15H17ClN2O2 B12910401 4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one CAS No. 88093-54-3](/img/structure/B12910401.png)
4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Compounds in this class are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Ethylation and etherification: The ethyl group and the ethoxy group can be introduced through alkylation and etherification reactions, respectively, using reagents like ethyl iodide and sodium ethoxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles like amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of agrochemicals or other industrial products.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one depends on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-ethyl-5-(1-phenylethoxy)pyridazin-3(2H)-one
- 4-Chloro-2-ethyl-5-(1-(p-tolyl)ethoxy)pyridazin-3(2H)-one
- 4-Chloro-2-ethyl-5-(1-(o-tolyl)ethoxy)pyridazin-3(2H)-one
Uniqueness
4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one is unique due to the specific substitution pattern on the pyridazinone core. The presence of the m-tolyl group and the ethoxy group can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
88093-54-3 |
|---|---|
Molekularformel |
C15H17ClN2O2 |
Molekulargewicht |
292.76 g/mol |
IUPAC-Name |
4-chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-4-18-15(19)14(16)13(9-17-18)20-11(3)12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3 |
InChI-Schlüssel |
HGUHQUQAXBCENX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C(C=N1)OC(C)C2=CC=CC(=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







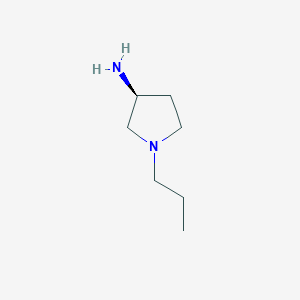
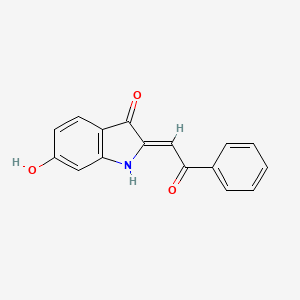
![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)
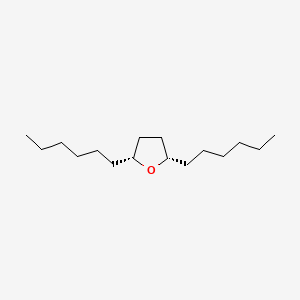
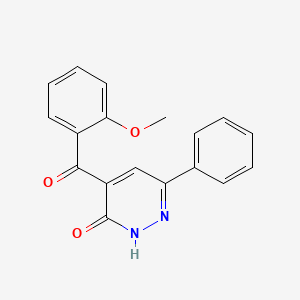
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
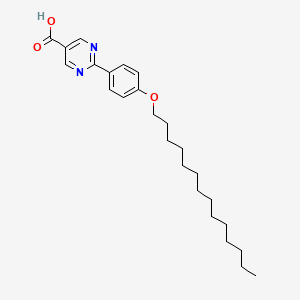
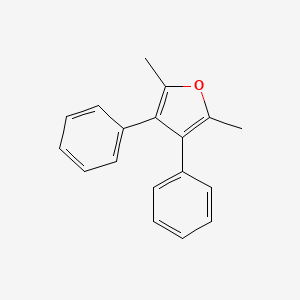
![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)
